This compound falls under the category of pharmaceutical intermediates and is utilized in the synthesis of biologically active molecules. Its unique structure allows it to serve as a chiral auxiliary in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide typically involves several key steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to optimize yield and purity. Advanced purification techniques ensure a high degree of enantiomeric excess, which is critical for pharmaceutical applications.
The molecular structure of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide can be described as follows:
The spatial arrangement of these groups is critical for the compound's interactions with biological targets, influencing its pharmacological properties.
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide participates in various chemical reactions:
The major products formed from these reactions include:
These products have significant implications in medicinal chemistry and materials science.
The mechanism of action for (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors:
The physical and chemical properties of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide are crucial for its application:
These properties influence how the compound behaves in biological systems and during chemical reactions.
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide has diverse applications across several fields:
TRPV1’s involvement in chronic pain stems from its sensitization during inflammation. Proinflammatory mediators (e.g., bradykinin, NGF) lower the channel’s activation threshold via phosphorylation by protein kinases (PKA, PKC). This results in thermal hyperalgesia and spontaneous pain. In orofacial pain models, TRPV1 expression increases by 25–40% in trigeminal ganglia during pulpitis, correlating with mechanical allodynia [1]. Beyond neuronal tissues, TRPV1 is expressed in non-neuronal cells (e.g., fibroblasts, immune cells), where it modulates cytokine release and extracellular matrix deposition. For example, TRPV1 antagonism suppresses TGF-β-induced collagen synthesis in lung fibroblasts, highlighting its role in fibrotic diseases like idiopathic pulmonary fibrosis [10]. Dual TRPV1/TRPA1 antagonists (e.g., SZV-1287) show enhanced efficacy in neuropathic pain by blocking complementary nociceptive pathways [5].
Benzyl-propanamide derivatives represent a versatile pharmacophore for TRPV1 modulation due to their structural mimicry of endogenous vanilloids. The core scaffold consists of three elements:
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide (CAS: 1353996-15-2; MF: C₁₂H₁₆ClFN₂O; MW: 258.72 g/mol) exemplifies this design [2] [6]. The 2-chloro-6-fluoro-benzyl group enhances lipophilicity (cLogP ≈ 2.1) and sterically blocks metabolic dehalogenation. The N-ethyl moiety balances steric bulk and conformational flexibility, while the (S)-2-aminopropionamide tail provides a chiral center for stereoselective binding. Fluorine substitution ortho to the benzyl linker influences dipole interactions, as evidenced by 10–30× potency differences between fluoro-, chloro-, and unsubstituted analogs [9].
Table 2: Comparative Halogen Effects on Benzyl-Propanamide Bioactivity
Compound | Benzyl Substituents | Relative TRPV1 Affinity | Lipophilicity (cLogP) |
---|---|---|---|
(S)-2-Amino-N-(2,6-difluoro-benzyl)-N-ethyl-propionamide | 2-F, 6-F | ++ | 1.9 |
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide | 2-Cl | +++ | 2.4 |
Target Compound | 2-Cl, 6-F | ++++ | 2.1 |
(S)-2-Amino-N-benzyl-N-ethyl-propionamide | None | + | 1.2 |
(++++ = highest affinity; + = lowest affinity)
Chirality critically influences TRPV1 binding kinetics due to the asymmetric nature of the capsaicin-binding pocket. The (S)-enantiomer of 2-aminopropionamide derivatives exhibits 10–100× higher affinity than its (R)-counterpart. Molecular dynamics simulations reveal why: the (S)-configuration positions the amino group to form a salt bridge with Glu570 in the S4 helix, while the methyl group orients toward hydrophobic residues (Ile573, Leu669). This stabilizes the channel’s "active-like" closed state, preventing cation influx [3] [10]. In contrast, (R)-enantiomers induce steric clashes with Thr550, reducing binding stability. Natural capsaicinoids (e.g., capsaicin) and synthetic analogs (e.g., compound 14 from IPF studies) share this enantiopreference, validating the (S)-scaffold’s superiority for TRPV1 engagement [7] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0